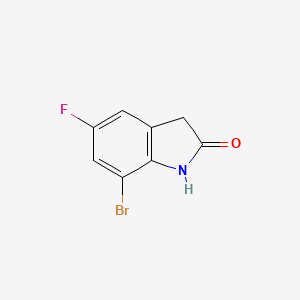
7-Bromo-5-fluoroindolin-2-one
Overview
Description
7-Bromo-5-fluoroindolin-2-one is a chemical compound with the molecular formula C8H5BrFNO . It has a molecular weight of 230.04 .
Molecular Structure Analysis
The molecular structure of 7-Bromo-5-fluoroindolin-2-one consists of a bromine atom and a fluorine atom attached to an indolin-2-one backbone . The exact mass is 228.953842 Da .Physical And Chemical Properties Analysis
7-Bromo-5-fluoroindolin-2-one is a solid at room temperature . It has a molecular weight of 230.04 . The compound should be stored in a dark place, sealed in dry, at room temperature . The compound 7-Fluoroindolin-2-one, which is structurally similar, has a density of 1.3±0.1 g/cm3, a boiling point of 297.9±40.0 °C at 760 mmHg, and a melting point of 188-190ºC .Scientific Research Applications
Antibacterial Activity and Toxicity Evaluation Research has demonstrated the utility of derivatives of 7-Bromo-5-fluoroindolin-2-one in the synthesis of novel antibacterial agents. For instance, the synthesis and evaluation of 7-(isoindolin-5-yl)-4-oxoquinoline-3-carboxylic acids, derived from the palladium-catalyzed cross-coupling reaction of 5-(tributylstannyl)isoindoline with 7-bromo-4-oxoquinoline-3-carboxylate, have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The derivatives exhibited exceptional activity against Staphylococcus aureus, Streptococcus pneumoniae, including strains resistant to other quinolones, and demonstrated potent effects against Mycobacterium tuberculosis and Mycoplasma pneumoniae. The research highlighted the potential of these compounds for further clinical testing due to their high selectivity and excellent antibacterial properties against a wide range of organisms (Hayashi et al., 2002).
Antidepressant-like Effects Another study explored the antidepressant-like effect of 7-fluoro-1,3-diphenylisoquinoline-1-amine (FDPI), a derivative of the isoquinoline class, in mice. The study found that FDPI exhibited significant antidepressant-like effects in the forced swimming test, mediated primarily by serotonergic and dopaminergic systems. This suggests the potential therapeutic application of 7-Bromo-5-fluoroindolin-2-one derivatives in the treatment of depression, highlighting the role of monoaminergic system modulation in their mechanism of action (Pesarico et al., 2014).
Anticancer Activity The synthesis of 5-Fluoro-1H-indole-2,3-dione-triazoles through an environmentally friendly process has been reported, showcasing the compound's potential in developing biologically active molecules with considerable antibacterial and antifungal potency. These synthesized compounds demonstrated activity against various bacterial and fungal strains, indicating their potential as leads for the development of new antimicrobial and possibly anticancer agents, given the known activity of fluoroindoles in cancer research (Deswal et al., 2020).
Photoremovable Protecting Groups Research into photoremovable protecting groups for physiological use has identified 8-Bromo-7-hydroxyquinoline as an efficient candidate for photolyzed releasing of carboxylates, phosphates, and diols under physiological conditions. This reveals the applicability of bromo-hydroxyquinoline derivatives in the controlled release of bioactive molecules in cell and tissue culture, facilitating studies on cell physiology (Zhu et al., 2006).
Safety And Hazards
The safety information for 7-Bromo-5-fluoroindolin-2-one indicates that it is potentially harmful. The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
7-bromo-5-fluoro-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFNO/c9-6-3-5(10)1-4-2-7(12)11-8(4)6/h1,3H,2H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUHOOICBAQACI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)F)Br)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-5-fluoroindolin-2-one | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

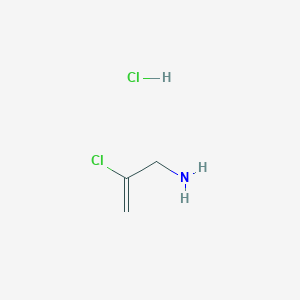
![tert-butyl N-[(2-hydroxycyclohexyl)methyl]carbamate](/img/structure/B1524565.png)
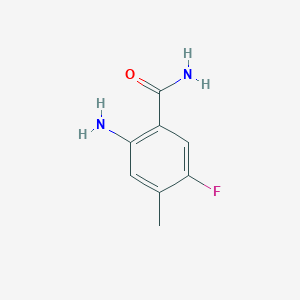
![6-bromo-2-(chloromethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B1524568.png)
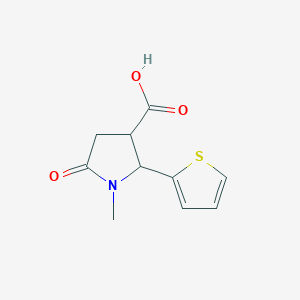
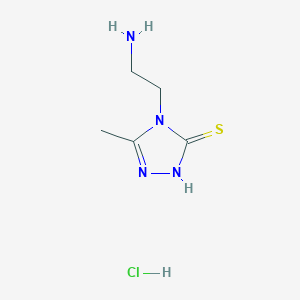
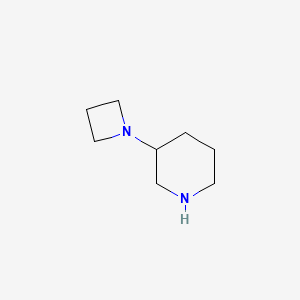
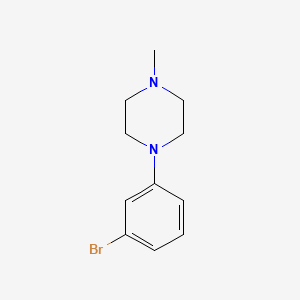
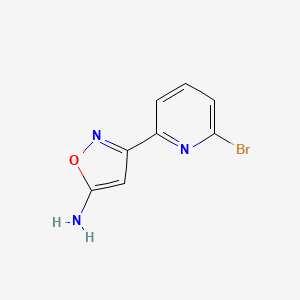

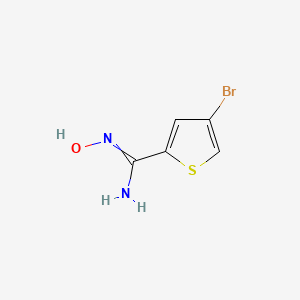
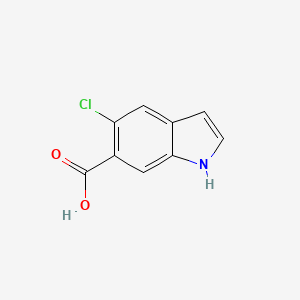
![3-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1524584.png)
![4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B1524586.png)